(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810984
InChI: InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3/t22-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Molecular Formula: C28H20F12NOP
Molecular Weight: 645.4 g/mol

(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13810984

Molecular Formula: C28H20F12NOP

Molecular Weight: 645.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole -

Specification

Molecular Formula C28H20F12NOP
Molecular Weight 645.4 g/mol
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Standard InChI InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3/t22-/m0/s1
Standard InChI Key VHJNWRXTQCCFOR-QFIPXVFZSA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
SMILES CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Canonical SMILES CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Introduction

Structural Characteristics and Properties

Molecular Architecture

The compound’s structure features:

  • Phosphinooxazoline core: A 4,5-dihydrooxazole ring with an isopropyl substituent at C4 and a phosphino group at C2.

  • Bis(trifluoromethyl)phenyl groups: Two 3,5-bis(trifluoromethyl)phenyl rings attached to the phosphorus center, introducing strong electron-withdrawing effects and steric bulk.

  • Chiral environment: The (R)-configuration at the oxazoline C2 position creates a defined chiral pocket for substrate coordination .

PropertyValue
Molecular Weight645.42 g/mol
CAS Number2828432-30-8
Storage ConditionsInert atmosphere, 2–8°C
SolubilityOrganic solvents (e.g., CH₂Cl₂, THF)

Synthetic Pathways

The ligand is synthesized via a one-pot procedure to avoid chromatographic purification challenges. Key steps include:

  • Oxazoline formation: Condensation of an amino alcohol with a nitrile oxide precursor.

  • Phosphination: Coupling of the oxazoline intermediate with bis(3,5-bis(trifluoromethyl)phenyl)phosphine chloride under basic conditions .

This method enhances yields and reduces handling issues compared to traditional multi-step syntheses .

Catalytic Applications

Asymmetric Allylation Reactions

The ligand enables enantioselective Pd-catalyzed allylations of α,β-unsaturated carbonyl compounds. For example:

  • Substrate scope: Tolerates alkyl, benzyl, and fluorinated enones.

  • Performance: Achieves >90% ee in allylation of fluorinated allyl enol carbonates under mild conditions .

Reaction TypeSubstrateCatalyst SystemeeReference
AllylationFluorinated enol carbonatesPd(OAc)₂ + Ligand>90%
CycloadditionNitrobenzofuransIr/COD + Ligand>75%

Hydrogenation and Dearomatization

The ligand’s electronic and steric properties facilitate:

  • Hydrogenation: Asymmetric hydrogenation of α,β-unsaturated carboxylic acids with up to 99.8% ee .

  • Cycloaddition: Dearomatization of nitrobenzofurans to form tetrahydrofurobenzothiophenes via Ir-mediated [3+2] reactions .

Comparative Analysis with Analogous PHOX Ligands

Structural and Electronic Differences

The bis(trifluoromethyl)phenyl groups impart distinct electronic and steric effects compared to:

LigandPhosphino SubstituentsOxazoline SubstituentKey Advantage
(R)-iPr-PHOXDiphenylIsopropylModerate steric bulk
(R)-t-Bu-PHOXDiphenyltert-ButylEnhanced steric control
(R)-Bis(trifluoromethyl)-PHOXBis(trifluoromethyl)phenylIsopropylStrong electron withdrawal

Performance in Asymmetric Catalysis

The trifluoromethyl substituents enhance:

  • Enantioselectivity: Superior to diphenyl variants in Pd-catalyzed allylations due to increased ligand rigidity .

  • Reactivity: Tolerates electron-deficient substrates better than tert-butyl analogs .

QuantityPrice (€)Supplier
50 mg€720.10Alchimica
100 mg€1,016.09Alchimica
250 mg€2,628.13Alchimica
1 gN/ABLD Pharm

Note: Prices exclude VAT and shipping costs .

HazardPrecaution
Skin/IrritationWear protective gloves; avoid contact
Eye IrritationUse goggles; rinse with water
InhalationWork in fume hood; avoid dust exposure

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